N-blocked-5/'-O-DMT-2/'-O-TBDMS CED cytidine phosphoramidite N-blocked-5/'-O-DMT-2/'-O-TBDMS CED cytidine phosphoramidite
Brand Name: Vulcanchem
CAS No.: 118380-84-0
VCID: VC0049887
InChI: InChI=1S/C52H66N5O9PSi/c1-36(2)57(37(3)4)67(63-34-18-32-53)65-46-44(35-62-52(39-21-16-13-17-22-39,40-23-27-42(60-8)28-24-40)41-25-29-43(61-9)30-26-41)64-49(47(46)66-68(10,11)51(5,6)7)56-33-31-45(55-50(56)59)54-48(58)38-19-14-12-15-20-38/h12-17,19-31,33,36-37,44,46-47,49H,18,34-35H2,1-11H3,(H,54,55,58,59)/t44-,46-,47-,49-,67?/m1/s1
SMILES: CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Molecular Formula: C52H66N5O9PSi
Molecular Weight: 964.2 g/mol

N-blocked-5/'-O-DMT-2/'-O-TBDMS CED cytidine phosphoramidite

CAS No.: 118380-84-0

Main Products

VCID: VC0049887

Molecular Formula: C52H66N5O9PSi

Molecular Weight: 964.2 g/mol

N-blocked-5/'-O-DMT-2/'-O-TBDMS CED cytidine phosphoramidite - 118380-84-0

CAS No. 118380-84-0
Product Name N-blocked-5/'-O-DMT-2/'-O-TBDMS CED cytidine phosphoramidite
Molecular Formula C52H66N5O9PSi
Molecular Weight 964.2 g/mol
IUPAC Name N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Standard InChI InChI=1S/C52H66N5O9PSi/c1-36(2)57(37(3)4)67(63-34-18-32-53)65-46-44(35-62-52(39-21-16-13-17-22-39,40-23-27-42(60-8)28-24-40)41-25-29-43(61-9)30-26-41)64-49(47(46)66-68(10,11)51(5,6)7)56-33-31-45(55-50(56)59)54-48(58)38-19-14-12-15-20-38/h12-17,19-31,33,36-37,44,46-47,49H,18,34-35H2,1-11H3,(H,54,55,58,59)/t44-,46-,47-,49-,67?/m1/s1
Standard InChIKey VWNXEDLLHIFAOL-YOVDOAOFSA-N
Isomeric SMILES CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
SMILES CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Canonical SMILES CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
PubChem Compound 11029435
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator